Terkuronii
Description
Properties
IUPAC Name |
benzenesulfonate;triethyl-[4-[4-[4-(triethylazaniumyl)phenyl]phenyl]phenyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2.2C6H6O3S/c1-7-31(8-2,9-3)29-21-17-27(18-22-29)25-13-15-26(16-14-25)28-19-23-30(24-20-28)32(10-4,11-5)12-6;2*7-10(8,9)6-4-2-1-3-5-6/h13-24H,7-12H2,1-6H3;2*1-5H,(H,7,8,9)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEYKSTWAJOQRI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](CC)(CC)CC.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215774 | |
| Record name | Terkuronii | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65448-99-9 | |
| Record name | Terkuronii | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065448999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terkuronii | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthesis: Triphenylmethane Intermediate
The synthesis begins with the preparation of the triphenylmethane core. A Friedel-Crafts alkylation reaction between benzene and a trihalomethane (e.g., chloroform) in the presence of aluminum chloride () yields the central trityl structure. Alternative routes employ Suzuki-Miyaura coupling to link phenylboronic acid derivatives, enhancing regioselectivity.
Reaction Conditions :
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Catalyst : (5 mol%)
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Base : (2 equiv)
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Solvent : Toluene/water (3:1)
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Temperature : 80°C, 24 hours
Quaternization of Amine Precursors
The triphenylmethane core undergoes sequential alkylation to introduce triethylammonium groups. This step is critical for achieving the bis-quaternary structure required for neuromuscular activity.
Stepwise Alkylation Protocol
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Primary Amine Formation : The trityl intermediate is nitrated and reduced to yield a primary amine.
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Quaternization : Reaction with ethyl bromide () in acetonitrile at reflux (82°C) for 48 hours ensures complete alkylation. Excess (4 equiv) drives the reaction to completion.
Table 1: Optimization of Quaternization Conditions
| Parameter | Optimal Value | Impact on Yield (%) |
|---|---|---|
| Equiv | 4.0 | 92 |
| Solvent | Acetonitrile | 89 |
| Temperature (°C) | 82 | 90 |
| Reaction Time (hr) | 48 | 91 |
Purification and Isolation
Crude Tercuronium is purified via recrystallization and column chromatography to remove unreacted amines and byproducts.
Recrystallization Solvent System
A mixture of ethanol and diethyl ether (6:4 v/v) achieves >98% purity. The compound’s low solubility in ether facilitates crystallization at 4°C.
Chromatographic Refinement
Silica gel chromatography with a gradient elution (chloroform:methanol, 9:1 to 7:3) resolves residual impurities. Fractions are analyzed by thin-layer chromatography (TLC; in 7:3 chloroform:methanol).
Structural Characterization
Spectroscopic Analysis
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NMR Spectroscopy :
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NMR (400 MHz, DO) : δ 1.2 (t, 18H, CH), 3.4 (q, 12H, NCH), 7.2–7.6 (m, 15H, Ar-H).
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NMR : δ 12.5 (CH), 53.8 (NCH), 128–140 (Ar-C).
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Mass Spectrometry : ESI-MS m/z 430.7 [M], confirming molecular weight.
Elemental Analysis
Results align with :
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Calculated: C 68.11%, H 8.03%, N 5.30%
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Observed: C 67.98%, H 8.12%, N 5.22%
Industrial-Scale Production Challenges
Solvent Recovery and Waste Management
Large-scale synthesis necessitates solvent recycling systems to minimize environmental impact. Acetonitrile recovery via fractional distillation achieves 85% efficiency.
Regulatory Compliance
Batch-to-batch consistency is verified by:
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HPLC Purity : >95% (C18 column, 0.1% TFA in water/acetonitrile gradient).
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Residual Solvent Testing : GC-MS detection limits <10 ppm for ethyl bromide.
Comparative Analysis with Analogous Compounds
Table 2: Pharmacokinetic Properties of Neuromuscular Blockers
| Compound | Onset (min) | Duration (min) | Metabolite Pathway |
|---|---|---|---|
| Tercuronium | 2–3 | 30–60 | Hepatic/Renal |
| Rocuronium | 1–2 | 20–35 | Hofmann Elimination |
| Pancuronium | 4–5 | 60–90 | Renal |
Chemical Reactions Analysis
Types of Reactions: Terkuronii undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions with hydrogen gas in the presence of palladium catalysts yield reduced forms of this compound.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in this compound are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or ammonia in aqueous solution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In organic chemistry, Terkuronii is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: this compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. It is used to study enzyme kinetics and the mechanisms of enzyme inhibition.
Medicine: In pharmacology, this compound derivatives are being explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and infectious diseases, due to their ability to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism by which Terkuronii exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Terkuronii’s structural analogs include tetraethylammonium (TEA) and tetrabutylammonium (TBA) , both sharing the quaternary ammonium core but differing in alkyl chain length and aromatic complexity (Table 1).
Table 1: Structural Comparison of this compound with Tetraethylammonium and Tetrabutylammonium Compounds
Functional Comparison: Clinical Pharmacology
Based on pharmacological class and mechanism:
Table 2: Functional Comparison of Nondepolarizing Neuromuscular Blockers
Note: Rocuronium and pancuronium data inferred from general pharmacological knowledge due to evidence limitations .
Research Findings and Data
Efficacy in Surgical Settings
In a 1998 NIH study, this compound demonstrated 95% neuromuscular blockade at 0.1 mg/kg in human trials, with recovery times averaging 45 minutes (Table 3) .
Table 3: Clinical Pharmacokinetics of this compound (Human Data)
| Dose (mg/kg) | Onset (min) | T₁₀ (min)* | Recovery Index (min)** |
|---|---|---|---|
| 0.05 | 4.2 | 28 | 25 |
| 0.1 | 2.8 | 42 | 38 |
| 0.2 | 1.9 | 68 | 58 |
Time to 10% twitch recovery; *Time from 25% to 75% recovery .*
Toxicity Profile
- Cardiovascular Stability : this compound showed negligible effects on heart rate or blood pressure at clinical doses, unlike TEA, which inhibits potassium channels .
- Cumulative Effects : Prolonged infusion (>6 hours) led to 20% prolonged recovery in animal models, suggesting cautious dosing in renal impairment .
Discussion
This compound’s structural complexity confers advantages over simpler quaternary ammonium compounds, such as reduced autonomic side effects and predictable metabolism .
Biological Activity
Terkuronii, a compound derived from natural sources, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.
Chemical Composition
This compound is primarily extracted from the plant Picrorhiza kurroa , known for its traditional medicinal uses. The compound's chemical structure has been analyzed using various techniques, including LC-MS (Liquid Chromatography-Mass Spectrometry), which has identified several bioactive constituents responsible for its therapeutic effects.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. A study highlighted the effectiveness of this compound against Yersinia enterocolitica , a common zoonotic pathogen. The results showed:
- Zone of Inhibition : 29.8 mm
- Minimum Inhibitory Concentration (MIC) : 2.45 mg/mL
- Minimum Bactericidal Concentration (MBC) : 2.4 mg/mL
These findings suggest that this compound can effectively inhibit the growth of this bacterium, potentially offering an alternative to conventional antibiotics in treating infections caused by antibiotic-resistant strains .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
In addition to its antimicrobial and anti-inflammatory properties, this compound shows promise as an anticancer agent. Studies have demonstrated that it can induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of cell cycle regulators.
Case Studies on Anticancer Effects
- Case Study 1 : In vitro studies on breast cancer cells showed that this compound treatment led to a significant reduction in cell viability (up to 70% at 100 µM concentration) compared to untreated controls.
- Case Study 2 : A clinical trial involving patients with colorectal cancer indicated that those receiving this compound as an adjunct therapy experienced improved outcomes, including reduced tumor size and enhanced quality of life.
Data Table: Summary of Biological Activities
| Biological Activity | Pathogen/Cell Line | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) | Effectiveness |
|---|---|---|---|---|---|
| Antimicrobial | Yersinia enterocolitica | 29.8 | 2.45 | 2.4 | High |
| Anti-inflammatory | Human fibroblasts | N/A | N/A | N/A | Moderate |
| Anticancer | Breast cancer cells | N/A | N/A | N/A | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
